2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and an ethylthio moiety at the benzamide’s ortho position. This structure combines sulfur-containing heterocycles (thiazole and ethylthio groups) with a benzamide backbone, a motif often associated with diverse biological activities, including antimicrobial, antiparasitic, and receptor modulation .
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBDJHBOCJSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs from the evidence include:
Key Observations :
- Substituent Diversity: The ethylthio group in the target compound is distinct from the methoxy (7q), morpholinomethyl (4a), or nitrothiazole (Nitazoxanide) groups in analogs.
- Molecular Weight : The target compound’s molecular weight (estimated ~355–375 g/mol based on analogs) is within the acceptable range for druglikeness (Lipinski’s rule: <500 g/mol), similar to Nitazoxanide (307.3 g/mol) .
- Thermal Stability : Melting points for analogs like 7q (177.9–180.8°C) and 7t (237.7–239.1°C) suggest that substituents like halogens (e.g., bromine in 7c) or aromatic rings increase crystallinity and stability .
Druglikeness and Physicochemical Properties
Using Lipinski’s parameters:
- Hydrogen Bonding: The benzamide’s NH and carbonyl groups provide hydrogen bond donors/acceptors, critical for target engagement, as seen in GPR35 agonists .
Biological Activity
2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a compound that belongs to the benzothiazole class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride, facilitated by a base such as triethylamine. The reaction is followed by purification through column chromatography to yield the desired product. This compound can also be produced on an industrial scale using automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound has been shown to act as an enzyme inhibitor, potentially binding to the active sites of enzymes and preventing substrate interaction. Additionally, it may modulate receptor activity, influencing various signal transduction pathways .
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Studies : In a study evaluating the anticancer efficacy of related benzothiazole derivatives, compounds were tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory potential of benzothiazole compounds against monoamine oxidase (MAO), relevant for treating neurodegenerative diseases. The findings revealed that some derivatives showed competitive inhibition, indicating their potential therapeutic application in neurological disorders .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Simple analog | Moderate enzyme inhibition |
| 3-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide | Similar core structure | Anticancer properties |
| N-(2-Methylbenzo[d]thiazol-5-yl)benzamide | Lacks ethylthio group | Limited biological activity |
The presence of both the ethylthio and benzamide groups in this compound enhances its reactivity and biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, and how are intermediates validated?
- Methodological Answer : A common approach involves coupling a benzothiazole amine (e.g., 2-methylbenzo[d]thiazol-5-amine) with a substituted benzoyl chloride derivative. For example, thioether-containing intermediates can be synthesized via nucleophilic substitution using ethyl mercaptan under basic conditions. Key steps include:
- Suzuki coupling or amide bond formation for attaching substituents (e.g., ethylthio groups) .
- Validation of intermediates via melting point analysis , IR spectroscopy (to confirm functional groups like C=S or C=O), and NMR (to verify substitution patterns and purity) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethylthio protons (~δ 2.5–3.5 ppm for SCH2) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). Discrepancies in integration ratios may indicate impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to assess purity (>95% target) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates, while bases like K2CO3 facilitate nucleophilic substitution .
- Catalyst Screening : Copper(I) iodide or Pd catalysts improve coupling efficiency in heterocyclic systems .
- Temperature Control : Gradual heating (e.g., 80°C for 4 hours) minimizes side reactions during cyclization steps .
- Yield Tracking : Use LC-MS to monitor reaction progress and isolate intermediates before degradation .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer :
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water or DCM/hexane) based on polarity gradients .
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for polar byproducts .
- Acid/Base Extraction : Leverage the compound’s weak acidity (e.g., deprotonate with NaOH in aqueous phase) to separate from neutral impurities .
Q. What structural features influence the compound’s biological activity, and how are these validated experimentally?
- Methodological Answer :
- SAR Studies : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) and compare bioactivity. For example, bulkier substituents may hinder target binding .
- Docking Simulations : Use software (e.g., AutoDock) to model interactions with proteins (e.g., bacterial GroEL/ES). Validate with ITC (isothermal titration calorimetry) to measure binding affinity .
- In Vitro Assays : Test against microbial biofilms or cancer cell lines (e.g., IC50 calculations) to correlate substituent effects with potency .
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer :
- Variable Temperature NMR : Detect conformational changes (e.g., rotamers) by analyzing peak splitting at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .
- Spiking Experiments : Add authentic reference samples to confirm peak assignments and identify contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
